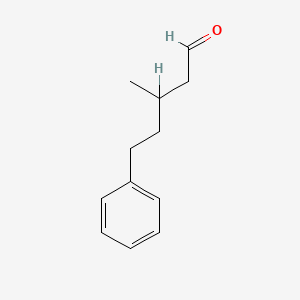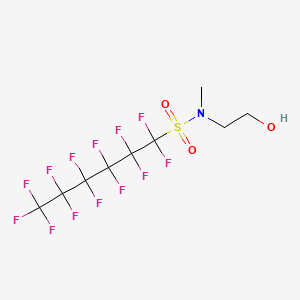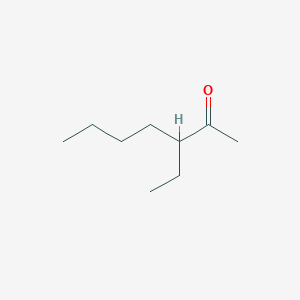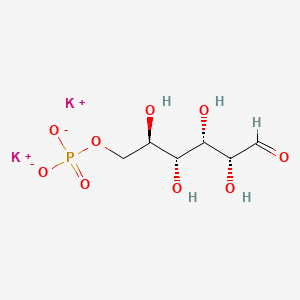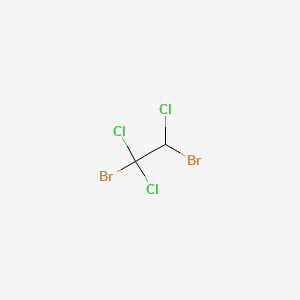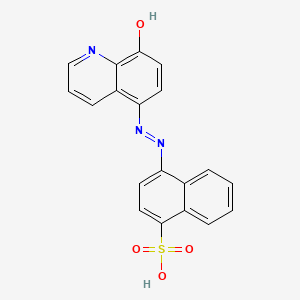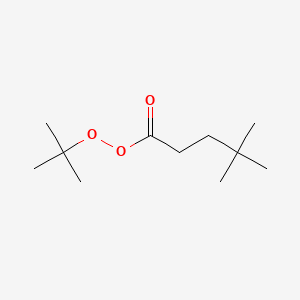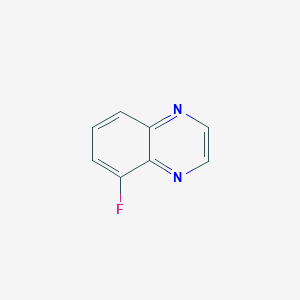
5-Fluoroquinoxalina
Descripción general
Descripción
5-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . The IUPAC name for this compound is 5-fluoroquinoxaline .
Synthesis Analysis
The synthesis of 5-Fluoroquinoxaline and its derivatives has been a subject of interest in medicinal chemistry . Fluoroquinolones, a class of compounds that includes 5-Fluoroquinoxaline, have been synthesized and evaluated for their antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal properties .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinoxaline consists of a fused benzene and pyrazine ring with a fluorine atom at the 5th position . The InChI code for this compound isInChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H . Physical and Chemical Properties Analysis
5-Fluoroquinoxaline is a solid at room temperature . It has a topological polar surface area of 25.8 Ų and a complexity of 140 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Farmacéuticos: Agentes antimicrobianos
La 5-Fluoroquinoxalina se ha identificado como una estructura central en el desarrollo de nuevos agentes antimicrobianos. Su incorporación a compuestos farmacéuticos puede mejorar su eficacia contra una gama de bacterias y hongos patógenos. El grupo flúor en el anillo de quinoxalina puede influir en la interacción de la molécula con las enzimas bacterianas, lo que potencialmente lleva a una mejor inhibición del crecimiento y la supervivencia bacteriana .
Electrónica orgánica: Materiales electroluminiscentes
Las propiedades electrónicas de la this compound la convierten en un candidato para su uso en diodos orgánicos emisores de luz (OLED). El compuesto puede servir como una capa de transporte de electrones o como parte de la capa emisora en estructuras OLED, contribuyendo a la eficiencia y la estabilidad de estos dispositivos .
Síntesis de colorantes: Colorantes fluorescentes
En la síntesis de colorantes, la this compound se puede utilizar para crear colorantes fluorescentes. Estos colorantes tienen aplicaciones en bioimagen y diagnóstico, donde se pueden utilizar para etiquetar proteínas, ácidos nucleicos u otras moléculas biológicas para su visualización bajo un microscopio de fluorescencia .
Investigación del cáncer: Agentes antitumorales
Las investigaciones han demostrado que los derivados de quinoxalina, incluidos aquellos con un sustituyente flúor, exhiben una prometedora actividad antitumoral. Pueden actuar como inhibidores de quinasas, interrumpiendo las vías de señalización de las que dependen las células cancerosas para proliferar y sobrevivir .
Química agrícola: Inhibidores de virus vegetales
Los derivados de la this compound se han explorado como inhibidores de virus vegetales, ofreciendo una herramienta potencial para proteger los cultivos de las infecciones virales. La capacidad del compuesto para interferir con la replicación viral podría aprovecharse para mejorar la resistencia de las plantas a las enfermedades .
Química verde: Metodologías de síntesis
La síntesis de la propia this compound es objeto de investigación dentro del campo de la química verde. Los científicos están desarrollando métodos más sostenibles y rentables para producir este compuesto, minimizando el impacto ambiental y reduciendo la dependencia de reactivos peligrosos .
Safety and Hazards
Direcciones Futuras
Fluoroquinolones, including 5-Fluoroquinoxaline, are promising synthetic classes of antimicrobial agents with broad-spectrum and potent activity . They have been studied for their potential in treating various diseases, including infectious diseases caused by bacteria, fungi, and viruses . Future research may focus on developing new fluoroquinolone derivatives with improved properties and exploring their potential applications in antitubercular and anticancer therapies .
Mecanismo De Acción
Target of Action
5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, 5-Fluoroquinoxaline disrupts these essential processes, leading to bacterial cell death .
Mode of Action
5-Fluoroquinoxaline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoroquinoxaline are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, 5-Fluoroquinoxaline prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .
Result of Action
The primary result of 5-Fluoroquinoxaline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, 5-Fluoroquinoxaline causes bacterial cell death, thereby helping to clear bacterial infections .
Action Environment
Fluoroquinolones, including 5-Fluoroquinoxaline, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .
Análisis Bioquímico
Biochemical Properties
It is known that quinoxalines, the family to which 5-Fluoroquinoxaline belongs, can interact with various enzymes and proteins
Cellular Effects
It is known that quinoxalines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
It is known that quinoxalines can interact with various enzymes and cofactors
Propiedades
IUPAC Name |
5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYVCLBSVVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349151 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-30-4 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B1596128.png)

